2-(Difluoromethyl)-6-hydroxyquinoline
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Overview
Description
2-(Difluoromethyl)-6-hydroxyquinoline is a compound of significant interest in the field of organic chemistry. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-hydroxyquinoline typically involves the introduction of the difluoromethyl group into the quinoline scaffold. One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like copper or iron under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(Difluoromethyl)-6-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-hydroxyquinoline
- 2-(Chloromethyl)-6-hydroxyquinoline
- 2-(Bromomethyl)-6-hydroxyquinoline
Comparison: 2-(Difluoromethyl)-6-hydroxyquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond formation ability, enhancing the compound’s overall stability and activity .
Properties
Molecular Formula |
C10H7F2NO |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
2-(difluoromethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)9-3-1-6-5-7(14)2-4-8(6)13-9/h1-5,10,14H |
InChI Key |
FZUWRLCEUKCHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)F)C=C1O |
Origin of Product |
United States |
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